3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzodioxole moiety, a chlorothiophene group, and a sulfonylmethyl substituent, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorothiophene Group: This step may involve the chlorination of thiophene followed by sulfonylation.
Construction of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring under specific reaction conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,3,4-oxadiazole: A similar compound with a different oxadiazole ring structure.
3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole: A compound with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5S2/c15-11-3-4-13(23-11)24(18,19)6-12-16-14(17-22-12)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALAOYWPHMZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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